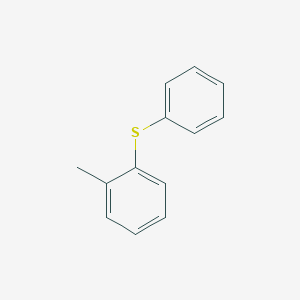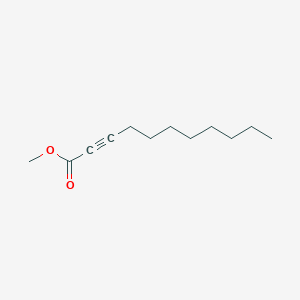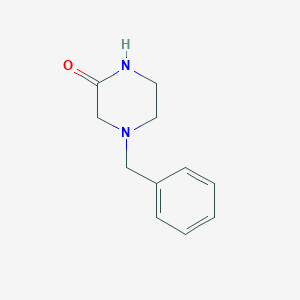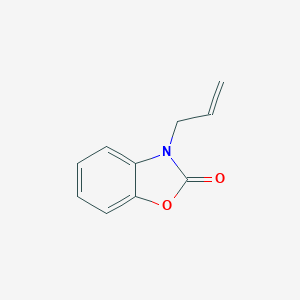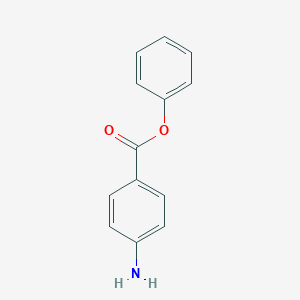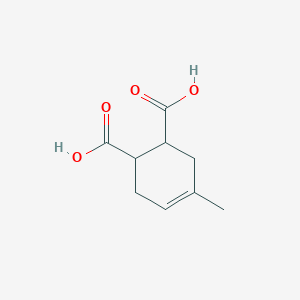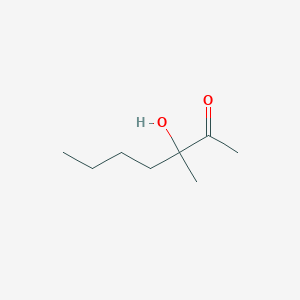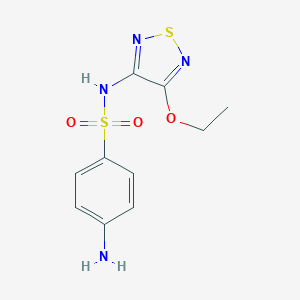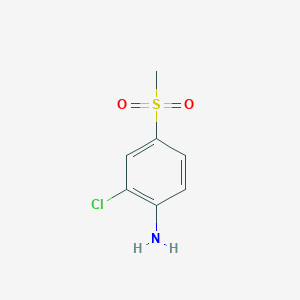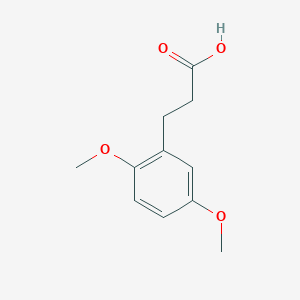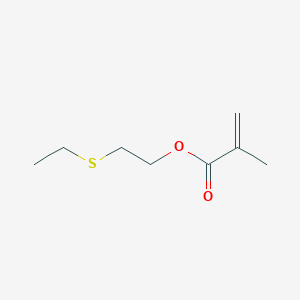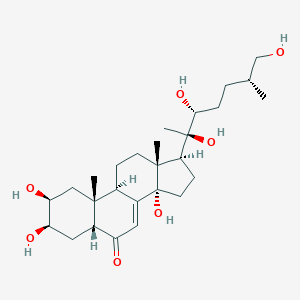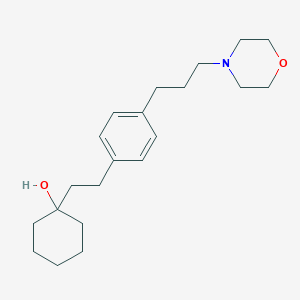
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used for scientific research purposes.
Mécanisme D'action
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various cellular responses. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have a high affinity for the CB1 receptor, which is responsible for its potent effects.
Effets Biochimiques Et Physiologiques
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce sedation and hypothermia, and alter mood and behavior. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has also been shown to have addictive properties and can lead to dependence and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors and can be used to investigate their role in various physiological and pathological processes. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is also relatively stable and can be stored for long periods, making it suitable for use in long-term experiments. However, Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- also has several limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is also highly potent and can be difficult to dose accurately, leading to potential safety concerns.
Orientations Futures
There are several future directions for research on Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-. One area of research is to investigate its potential therapeutic applications. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have analgesic and anti-inflammatory effects, and further research could explore its potential use in treating chronic pain and inflammation. Another area of research is to investigate the long-term effects of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- on the brain and behavior. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has addictive properties, and further research could explore the potential for dependence and withdrawal symptoms. Finally, research could investigate the effects of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- on different cell types and tissues to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- involves the reaction of 1-(4-bromophenyl)propan-2-one with 3-morpholinopropylamine in the presence of sodium borohydride. This reaction produces the intermediate 1-(4-bromophenyl)-2-methylamino-propan-1-ol, which is then reacted with cyclohexanone in the presence of trifluoroacetic acid to produce Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-. The synthesis of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been used for scientific research purposes to investigate the cannabinoid receptors and their role in various physiological and pathological processes. It has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and addiction. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has also been used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications.
Propriétés
Numéro CAS |
14893-39-1 |
|---|---|
Nom du produit |
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- |
Formule moléculaire |
C21H33NO2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
1-[2-[4-(3-morpholin-4-ylpropyl)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H33NO2/c23-21(11-2-1-3-12-21)13-10-20-8-6-19(7-9-20)5-4-14-22-15-17-24-18-16-22/h6-9,23H,1-5,10-18H2 |
Clé InChI |
PBILSTNXJYPMFU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCC2=CC=C(C=C2)CCCN3CCOCC3)O |
SMILES canonique |
C1CCC(CC1)(CCC2=CC=C(C=C2)CCCN3CCOCC3)O |
Autres numéros CAS |
14893-39-1 |
Synonymes |
1-[2-[p-(3-Morpholinopropyl)phenyl]ethyl]-1-cyclohexanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



